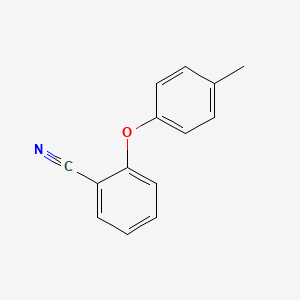

2-(4-Methylphenoxy)benzonitrile

説明

2-(4-Methylphenoxy)benzonitrile is an organic compound with the molecular formula C14H11NO It is characterized by a benzonitrile group substituted with a 4-methylphenoxy group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenoxy)benzonitrile typically involves the reaction of 4-methylphenol with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for higher yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings

生物活性

2-(4-Methylphenoxy)benzonitrile, a compound with the molecular formula C14H11NO, is notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Overview of this compound

The compound is characterized by a benzonitrile core substituted with a 4-methylphenoxy group. Its synthesis typically involves the reaction of 4-methylphenol with 2-chlorobenzonitrile in the presence of a base like potassium carbonate, using polar aprotic solvents at elevated temperatures to facilitate the nucleophilic substitution reaction.

Target Interactions

Research indicates that compounds similar to this compound may interact with various enzymes and receptors . These interactions can lead to alterations in protein conformation and modulation of signal transduction pathways, impacting cellular functions significantly.

Biochemical Pathways

The compound is hypothesized to influence multiple biochemical pathways. Preliminary studies suggest it may affect gene expression and cellular metabolism by binding to biomolecules or inhibiting/activating specific enzymes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit antibacterial activity against several pathogens by inducing cell envelope stress, which disrupts the proton motive force (PMF) in bacteria. This disruption leads to ATP dissipation and ultimately promotes cell death .

| Pathogen | Activity | Mechanism |

|---|---|---|

| Enteric pathogens | Antibacterial | Induces cell envelope stress |

| Various bacterial strains | Cell death induction | Disruption of PMF and ATP dissipation |

Anticancer Potential

The compound's structural similarity to other benzoxazole derivatives suggests potential anticancer properties . Compounds in this class have been associated with various pharmacological activities, including anticancer effects, which warrant further investigation into their mechanisms and efficacy .

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound effectively reduced bacterial counts in vitro and in vivo, showing promise as a therapeutic agent against bacterial infections without significant resistance development .

- Cellular Effects : Preliminary investigations indicate that the compound may influence cell signaling pathways, gene expression, and metabolic processes within cells. Future studies are needed to elucidate these effects more comprehensively .

- Environmental Impact : The degradation pathways of similar compounds have been studied, emphasizing the importance of understanding their environmental persistence and microbial degradation in soil and groundwater.

科学的研究の応用

Medicinal Chemistry

Biological Activity

Research indicates that 2-(4-Methylphenoxy)benzonitrile exhibits significant biological activities, making it a candidate for pharmaceutical development. Its interactions with various enzymes and receptors can lead to alterations in protein conformation and modulation of signal transduction pathways, impacting cellular functions significantly. Preliminary studies suggest it may influence gene expression and cellular metabolism by binding to biomolecules or inhibiting/activating specific enzymes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated antibacterial activity against several pathogens by inducing cell envelope stress, disrupting the proton motive force (PMF) in bacteria, leading to ATP dissipation and promoting cell death. The following table summarizes its antimicrobial activity:

| Pathogen | Activity | Mechanism |

|---|---|---|

| Enteric pathogens | Antibacterial | Induces cell envelope stress |

| Staphylococcus aureus | Antibacterial | Disrupts PMF and ATP synthesis |

| Escherichia coli | Antibacterial | Causes cell lysis |

Agrochemical Applications

This compound serves as an intermediate in the synthesis of agrochemicals. Its structural properties allow it to be modified into various derivatives that exhibit herbicidal and insecticidal activities. The compound's ability to interact with biological systems makes it suitable for developing effective agrochemical formulations aimed at pest control and crop protection .

Material Science

The compound is also explored for its potential applications in materials science. Its properties can be harnessed in the development of polymers and coatings that require specific thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can enhance their performance, particularly in applications requiring durability against environmental stressors.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-methylphenol with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate, using polar aprotic solvents like dimethylformamide at elevated temperatures to facilitate nucleophilic substitution reactions. On an industrial scale, optimized synthetic routes are employed to ensure higher yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, this compound was tested against common bacterial strains. Results indicated that this compound exhibited potent antibacterial activity, particularly against enteric pathogens, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Agrochemical Development

Another study focused on synthesizing derivatives of this compound for use as herbicides. The derivatives showed enhanced activity against specific weed species, suggesting that modifications to the core structure could lead to more effective agricultural products.

特性

IUPAC Name |

2-(4-methylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXMRDIYTHLABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508707 | |

| Record name | 2-(4-Methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79365-05-2 | |

| Record name | 2-(4-Methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。